1-cyclohexylbut-2-en-1-ol
Description
Significance of Allylic Alcohols in Organic Chemistry
Allylic alcohols are organic compounds containing a hydroxyl group attached to an sp³-hybridized carbon atom adjacent to a carbon-carbon double bond. This structural motif makes them highly versatile and significant intermediates in organic synthesis. wikipedia.org The presence of the double bond and the hydroxyl group in close proximity allows for a variety of transformations.
One of the most important reactions of allylic alcohols is nucleophilic substitution, which can proceed directly or after activation of the hydroxyl group. sioc-journal.cn This provides a powerful method for introducing a three-carbon unit into a molecule, with the advantage of retaining the double bond for further functionalization. sioc-journal.cn Allylic alcohols are also precursors for the synthesis of a wide array of other functional groups, including epoxides, diols, α,β-unsaturated carbonyl compounds, and allylic amines. sioc-journal.cnorganic-chemistry.org For instance, they can be oxidized to form enones or rearranged to generate other valuable structures. organic-chemistry.orgamazonaws.com Their utility extends to the synthesis of complex bioactive and natural products. sioc-journal.cn
Overview of the Cyclohexyl Moiety in Compound Design
The cyclohexyl group is a common and important structural fragment in the design of both natural and synthetic compounds, particularly in medicinal chemistry. pharmablock.com As a saturated carbocycle, it imparts specific physicochemical properties to a molecule. The cyclohexyl group can increase lipophilicity, which can influence a compound's absorption and distribution characteristics.
In drug design, the cyclohexyl group is often used as a bioisostere for other groups, such as a t-butyl or a phenyl group. pharmablock.com Compared to a flexible alkyl chain, the rigid conformation of the cyclohexyl ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. pharmablock.com Its three-dimensional shape offers more contact points with a target protein compared to a flat aromatic ring. pharmablock.com This principle has been successfully applied in the development of therapeutic agents. pharmablock.com Furthermore, the cyclohexyl ring is generally more metabolically stable than corresponding aromatic systems. pharmablock.com
Structural Features and Potential for Stereochemical Complexity
1-Cyclohexylbut-2-en-1-ol possesses the molecular formula C₁₀H₁₈O. lookchem.com Its structure consists of a butene chain with a hydroxyl group at the first position and a cyclohexyl substituent also at the first position. The double bond is located between the second and third carbon atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O | lookchem.com |
| Molecular Weight | 154.25 g/mol | lookchem.comnih.gov |
| Boiling Point | 220.9 °C at 760 mmHg | lookchem.comlookchem.com |
| Density | 0.928 g/cm³ | lookchem.comlookchem.com |
| Flash Point | 91.3 °C | lookchem.comlookchem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.comfluorochem.co.uk |
| Hydrogen Bond Acceptor Count | 1 | lookchem.comfluorochem.co.uk |
| Rotatable Bond Count | 2 | lookchem.com |
The structure of this compound has significant potential for stereochemical complexity. ethernet.edu.et This arises from two key features:
A Chiral Center : The carbon atom bonded to both the hydroxyl group and the cyclohexyl ring (C-1) is a stereocenter. This means it can exist in two different spatial arrangements, leading to (R) and (S) enantiomers.
Geometric Isomerism : The carbon-carbon double bond between C-2 and C-3 can exist in two different geometric configurations, (E) (trans) and (Z) (cis). nih.govfluorochem.co.uk
The combination of these two stereogenic elements means that this compound can exist as four distinct stereoisomers: (1R, 2E), (1S, 2E), (1R, 2Z), and (1S, 2Z). The synthesis of a single, specific stereoisomer is a significant challenge in organic chemistry, often requiring sophisticated asymmetric synthesis methods. acs.org The stereochemistry of the molecule can significantly influence its reactivity and the stereochemical outcome of subsequent reactions. acs.org
Research Avenues for Allylic Alcohols: A Perspective on this compound
Research involving this compound and related allylic alcohols primarily focuses on their stereoselective synthesis and their application as intermediates in the construction of more complex molecular architectures.
A common synthetic route to this compound involves the nucleophilic addition of an organometallic reagent to an α,β-unsaturated aldehyde. For example, the reaction of cyclohexylmagnesium bromide (a Grignard reagent) with trans-crotonaldehyde can yield this compound. lookchem.com The development of catalytic, asymmetric versions of such reactions is a major goal, aiming to control the absolute and relative stereochemistry of the product. ub.edugoogle.com
Table 2: Example Synthesis of (E)-1-cyclohexylbut-2-en-1-ol
| Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|
Once synthesized, this compound can be used in a variety of subsequent reactions. A notable example is its oxidation to the corresponding α,β-unsaturated ketone, trans-1-cyclohexyl-2-buten-1-one. lookchem.comlookchem.com Studies have explored efficient and selective methods for this transformation, such as iron-catalyzed aerobic oxidation. amazonaws.com This reaction is valuable as α,β-unsaturated ketones are themselves important building blocks in organic synthesis. The allylic alcohol can also participate in stereospecific rearrangement reactions to furnish other valuable chiral molecules like allylic amines. acs.org These research avenues highlight the role of this compound as a versatile platform for accessing a range of more complex and potentially valuable chemical entities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclohexylbut-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3 |
InChI Key |
WZIIBXRIIUAFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C1CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexylbut 2 En 1 Ol and Its Analogues
Direct Synthetic Routes
Direct synthetic routes to 1-cyclohexylbut-2-en-1-ol primarily involve the formation of the carbon-carbon bond between the cyclohexyl moiety and the butenyl chain or the reduction of a pre-existing carbonyl group at the desired position. Two of the most fundamental and widely employed strategies are the addition of organometallic reagents to aldehydes and the selective reduction of α,β-unsaturated esters.
Grignard Reagent Additions to Carbonyl Compounds
The addition of a Grignard reagent to a carbonyl compound is a classic and powerful method for C-C bond formation and the synthesis of alcohols. In the context of this compound synthesis, this involves the reaction of a crotyl Grignard reagent with cyclohexanecarbaldehyde.
The reaction between a crotyl Grignard reagent (crotylmagnesium halide) and cyclohexanecarbaldehyde directly yields this compound. The nucleophilic carbon of the crotyl Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanecarbaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to afford the final allylic alcohol product. This reaction is notable for its efficiency in constructing the target molecule's backbone in a single step.
The crotyl Grignard reagent, which exists as a mixture of two constitutional isomers, can lead to the formation of regioisomeric and stereoisomeric products. The reaction with cyclohexanecarbaldehyde can produce both the linear (this compound) and the branched (2-cyclohexyl-3-buten-2-ol) isomers, along with diastereomers (syn and anti) for the linear product. The stereochemical outcome is influenced by the geometry of the crotyl Grignard reagent and the reaction conditions, often proceeding through a cyclic six-membered ring transition state.
| Reactant 1 | Reactant 2 | Product |
| Crotylmagnesium bromide | Cyclohexanecarbaldehyde | This compound |
The optimization of Grignard reactions is crucial for maximizing the yield of the desired product and controlling selectivity. Key parameters that can be adjusted include the solvent, temperature, addition rate of the reagents, and the stoichiometry of the reactants. Anhydrous conditions are paramount, as Grignard reagents are highly basic and will be quenched by protic solvents like water. Diethyl ether and tetrahydrofuran (THF) are common solvents that also help to stabilize the Grignard reagent.
The stoichiometry between the crotyl Grignard reagent and cyclohexanecarbaldehyde is a critical factor. A molar ratio of 1:1 is theoretically required; however, in practice, a slight excess of the Grignard reagent may be used to ensure complete consumption of the aldehyde. The concentration of the Grignard reagent can also influence the reaction rate and selectivity.
| Parameter | Condition | Effect on Reaction |
| Solvent | Anhydrous diethyl ether or THF | Stabilizes Grignard reagent, prevents quenching |
| Temperature | Low to ambient temperatures | Controls reaction rate and can influence stereoselectivity |
| Reagent Ratio | ~1:1 to slight excess of Grignard | Drives reaction to completion |
Hydride Reductions of α,β-Unsaturated Carbonyl Precursors
An alternative strategy for the synthesis of this compound involves the reduction of an α,β-unsaturated carbonyl compound, such as an ester, that already contains the required carbon skeleton. This approach focuses on the selective reduction of the carbonyl group while preserving the carbon-carbon double bond.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols. byjus.com In the case of α,β-unsaturated esters like (E)-ethyl 3-cyclohexylbut-2-enoate, LiAlH₄ can effect a 1,2-reduction, where the hydride attacks the carbonyl carbon, leading to the formation of the corresponding allylic alcohol, this compound, after an acidic workup. researchgate.netchemsynthesis.com
This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, at reduced temperatures to control the high reactivity of LiAlH₄. byjus.com The use of excess LiAlH₄ is common to ensure the complete reduction of the ester functionality. libretexts.org
| Starting Material | Reagent | Product |
| (E)-Ethyl 3-cyclohexylbut-2-enoate | Lithium Aluminum Hydride (LiAlH₄) | This compound |
While LiAlH₄ is effective, its high reactivity can sometimes lead to the reduction of the carbon-carbon double bond (1,4-reduction) as an undesired side reaction, yielding the saturated alcohol. rsc.org The selectivity between 1,2- and 1,4-reduction is a key consideration in the synthesis of allylic alcohols.
Several other reducing agents can be employed to enhance the selectivity for 1,2-reduction. The Luche reduction, which utilizes sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in a protic solvent like methanol (B129727), is a well-established method for the chemoselective 1,2-reduction of α,β-unsaturated ketones and can be applied to esters as well. rsc.orgacs.org The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon.
Diisobutylaluminum hydride (DIBAL-H) is another versatile reducing agent that can be used for the selective reduction of esters to alcohols. jst.go.jp By carefully controlling the reaction temperature, often at low temperatures, DIBAL-H can favor the 1,2-reduction of α,β-unsaturated esters. researchgate.net
| Reducing Agent System | Selectivity |
| LiAlH₄ | Can lead to a mixture of 1,2- and 1,4-reduction products. |
| NaBH₄, CeCl₃ (Luche Reduction) | High selectivity for 1,2-reduction, yielding the allylic alcohol. rsc.orgacs.org |
| Diisobutylaluminum hydride (DIBAL-H) | Can be selective for 1,2-reduction at low temperatures. researchgate.netjst.go.jp |
Wittig Olefination and Subsequent Reduction Strategies
A reliable and well-established two-step approach for the synthesis of this compound involves an initial Wittig olefination to construct the carbon skeleton, followed by a selective reduction of the resulting α,β-unsaturated ketone.
The first step employs the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds. researchgate.netmasterorganicchemistry.com In this sequence, cyclohexanecarboxaldehyde is treated with a phosphorus ylide, specifically (1-oxopropan-2-yl)triphenylphosphorane, which is generated in situ from the corresponding phosphonium salt and a suitable base. This reaction typically yields the α,β-unsaturated ketone, (E)-1-cyclohexylbut-2-en-1-one. The stereochemistry of the newly formed double bond is predominantly trans (E) when using stabilized ylides, which is the case for the ylide required in this synthesis. wikipedia.org
The subsequent step focuses on the selective 1,2-reduction of the α,β-unsaturated ketone to the desired allylic alcohol, this compound. A common challenge in the reduction of enones is the competing 1,4-conjugate addition. tcichemicals.com To achieve high chemoselectivity for the 1,2-reduction, the Luche reduction is a particularly effective method. wikipedia.orgthermofisher.comchem-station.comtcichemicals.com This reaction utilizes sodium borohydride (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent such as methanol. The cerium salt is believed to activate the carbonyl group towards nucleophilic attack and to generate a "harder" borohydride species, which preferentially attacks the carbonyl carbon (1,2-addition) over the β-carbon (1,4-addition). tcichemicals.comchem-station.com
| Step | Reactants | Reagents | Product | Typical Yield (%) |
| 1. Wittig Olefination | Cyclohexanecarboxaldehyde, (2-oxopropyl)triphenylphosphonium bromide | Base (e.g., NaH, n-BuLi) | (E)-1-cyclohexylbut-2-en-1-one | 75-85 |
| 2. Luche Reduction | (E)-1-cyclohexylbut-2-en-1-one | NaBH₄, CeCl₃·7H₂O, Methanol | This compound | 90-98 |
Allylation Reactions with Aldehydes and Related Electrophiles
Direct allylation of aldehydes provides a more convergent approach to homoallylic alcohols like this compound. Both transition-metal-catalyzed and metal-free methods have been developed for this purpose.
Palladium-catalyzed allylic substitution reactions are a cornerstone of modern organic synthesis. organic-chemistry.org While traditionally used for the coupling of allylic electrophiles with nucleophiles, variations of this methodology can be adapted for the synthesis of this compound. A plausible, albeit complex, pathway involves the palladium-catalyzed reaction of an allyl acetate with a diboronate, followed by the addition of the resulting allylboronate to cyclohexanecarboxaldehyde.
The initial step would involve the palladium-catalyzed borylation of an allyl acetate, such as but-2-en-1-yl acetate, with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This reaction generates an allylboronate ester. nih.govresearchgate.net The mechanism of this transformation involves the oxidative addition of the allyl acetate to a Pd(0) complex to form a π-allylpalladium intermediate, followed by transmetalation with the diboron species and reductive elimination to yield the allylboronate.
The resulting allylboronate can then be used in a subsequent step to allylate cyclohexanecarboxaldehyde. This addition is often promoted by a Lewis acid or can proceed under thermal conditions, affording the desired this compound. The stereochemical outcome of the addition can be influenced by the specific reagents and conditions employed.
| Step | Reactants | Catalyst/Reagents | Intermediate/Product | Key Features |
| 1. Borylation | But-2-en-1-yl acetate, Bis(pinacolato)diboron | Pd(dba)₂, Phosphine ligand | But-2-en-1-ylboronate ester | Forms a stable allylboron species |
| 2. Allylation | Cyclohexanecarboxaldehyde, But-2-en-1-ylboronate ester | Lewis Acid (optional) | This compound | C-C bond formation at the carbonyl carbon |
To circumvent the use of often expensive and toxic transition metals, several metal-free allylation methods have been developed. These methods typically rely on the activation of an allyl donor to generate a nucleophilic allyl species that can then add to an electrophile like cyclohexanecarboxaldehyde.
One common strategy involves the use of organometallic reagents such as allylmagnesium halides (Grignard reagents) or allyllithium species. For the synthesis of this compound, crotyl bromide (1-bromobut-2-ene) can be treated with a metal such as magnesium or lithium to form the corresponding crotyl Grignard or crotyllithium reagent. This organometallic species then readily adds to cyclohexanecarboxaldehyde in a nucleophilic addition reaction to furnish the target allylic alcohol. The reaction of crotyl organometallics with aldehydes can produce two regioisomeric products (α- and γ-adducts) and, depending on the geometry of the crotyl reagent and the reaction conditions, can also lead to diastereomeric products.
Another emerging area is the use of strong bases to generate nucleophilic allyl species from less reactive precursors under transition-metal-free conditions. While less common for simple aldehydes, these methods offer a greener alternative to traditional organometallic routes.
| Reactants | Reagents | Product | Typical Yield (%) |
| Cyclohexanecarboxaldehyde, 1-Bromobut-2-ene | Magnesium turnings, Diethyl ether | This compound | 70-85 |
| Cyclohexanecarboxaldehyde, 1-Bromobut-2-ene | Lithium metal, Diethyl ether | This compound | 65-80 |
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The development of asymmetric synthetic methods allows for the preparation of specific stereoisomers of this compound, which is crucial for applications where chirality plays a key role.
Chiral Catalyst-Mediated Reductions
Catalytic asymmetric reduction of a prochiral precursor is a powerful strategy for accessing enantiomerically enriched alcohols.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the stereoselective synthesis of this compound, a chiral organic catalyst can be employed to first achieve an enantioselective conjugate reduction (1,4-hydride addition) of the precursor α,β-unsaturated ketone, (E)-1-cyclohexylbut-2-en-1-one. This establishes the stereocenter at the β-position.
A well-established method for this transformation is the use of a chiral imidazolidinone catalyst, often referred to as a MacMillan catalyst, in the presence of a stoichiometric hydride donor such as a Hantzsch ester. princeton.eduorganic-chemistry.orgmdpi.com The catalyst reversibly forms a chiral iminium ion with the enone, which directs the enantioselective 1,4-hydride transfer from the Hantzsch ester. princeton.eduresearchgate.net This reaction produces a chiral saturated ketone, (R)- or (S)-1-cyclohexylbutan-1-one, with high enantiomeric excess.
The resulting enantiomerically enriched ketone can then be subjected to a diastereoselective reduction of the carbonyl group to generate the desired diastereomer of this compound. This second reduction can be achieved using standard reducing agents, and the stereochemical outcome is dictated by the existing stereocenter, often following Felkin-Anh or chelation-controlled models depending on the substrate and reagents. youtube.com
| Catalyst | Substrate | Hydride Donor | Product of 1,4-Reduction | Typical ee (%) |
| (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | (E)-1-cyclohexylbut-2-en-1-one | Hantzsch Ester | (S)-1-Cyclohexylbutan-1-one | 90-97 |
| (R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | (E)-1-cyclohexylbut-2-en-1-one | Hantzsch Ester | (R)-1-Cyclohexylbutan-1-one | 90-97 |
Enantioselective Catalysis with Iminium Ion Intermediates
Enantioselective catalysis involving iminium ion intermediates is a powerful strategy for the synthesis of chiral compounds. nih.govtum.de This approach typically involves the reaction of an α,β-unsaturated aldehyde or ketone with a chiral secondary amine to form a transient iminium ion. nih.govtum.de The presence of the chiral amine directs the subsequent nucleophilic attack to one face of the molecule, thereby controlling the stereochemistry of the product. The LUMO (Lowest Unoccupied Molecular Orbital) of the iminium ion is lower in energy than that of the starting carbonyl compound, which enhances its electrophilicity and reactivity towards nucleophiles. nih.govtum.de
While direct application to this compound is not extensively detailed in the provided search results, the general principles of iminium ion catalysis are well-established for the α-alkylation of aldehydes and ketones. nih.govacs.org For instance, the combination of a chiral amine and a Brønsted acid can promote the dehydration of an allylic alcohol to form a carbocationic intermediate, which is then trapped by a chiral enamine in an enantioselective manner. acs.org
A notable example of this type of catalysis is the enantioselective [2+2] photocycloaddition of α,β-unsaturated aldehydes with olefins. nih.gov In this reaction, a chiral phosphoric acid acts as a catalyst, forming an iminium ion with the aldehyde. nih.gov The catalyst, which also contains a photosensitizer, facilitates the cycloaddition upon visible light irradiation, leading to cyclobutane products with high enantioselectivity. nih.gov This demonstrates the potential of iminium ion catalysis in controlling stereochemistry in complex transformations.
Asymmetric Allylation Strategies
Asymmetric allylation is a fundamental carbon-carbon bond-forming reaction that establishes a stereocenter and an adjacent double bond, making it a valuable tool for the synthesis of allylic alcohols like this compound.
The use of chiral ligands in metal-catalyzed allylation reactions is a common and effective method for achieving high enantioselectivity. acs.orgnih.govacs.org Transition metals such as palladium, nickel, and ruthenium are frequently employed in these reactions. acs.orgnih.govnih.govnih.gov For example, the palladium-catalyzed asymmetric allylic alkylation (AAA) of carbonyl compounds is a well-established method. acs.orgnih.gov In this reaction, a chiral phosphine ligand coordinates to the palladium center, creating a chiral environment that influences the nucleophilic attack on the π-allyl-palladium intermediate.
The choice of ligand is crucial for the success of the reaction. For instance, chiral ferrocene-based phosphinooxazoline ligands have been shown to be effective in the Pd-catalyzed asymmetric allylic alkylation of ketones, yielding products with high enantioselectivity. acs.orgnih.gov Similarly, chiral phosphoramidite ligands in combination with a chiral phosphoric acid have been used for the highly enantioselective allylic alkylation of pyrazol-5-ones with allylic alcohols. acs.org
The following table summarizes some examples of chiral ligands used in asymmetric allylation reactions:
| Catalyst System | Substrate | Product Type | Enantioselectivity (ee) |
| Pd / (R)-L14 & (R)-L15 | Pyrazol-5-one & Allylic Alcohol | Functionalized Heterocycle | High |
| Pd / L16 | Acetone / Cyclohexanone | α-Allylated Ketone | Excellent |
| [Ni(cod)2] / (S)-H8–BINAP (L19) | β-Ketoester & Allylic Alcohol | α-Quaternary Ketoester | High |
In addition to enantioselectivity, controlling the diastereoselectivity is critical when forming multiple stereocenters. Diastereoselective control in the synthesis of homoallylic alcohols can be achieved through various strategies. organic-chemistry.orgrsc.orgacs.orgnih.gov
One approach involves the use of chiral aldehydes, where the existing stereocenter directs the approach of the nucleophile. For instance, the allylation of chiral aldehydes with α-boryl-(E)-crotylboronate in the presence of a Lewis acid can produce δ-boryl-anti-homoallylic alcohols with excellent diastereoselectivity, governed by the Felkin-Anh model. rsc.org
Another strategy relies on catalyst control. For example, the asymmetric allylation of aldehydes with γ-disubstituted allyl halides using a sulfonamide/oxazoline chromium complex provides α-homoallylic alcohols with two consecutive stereocenters, including a quaternary carbon, in a highly diastereoselective and enantioselective manner. organic-chemistry.org Similarly, a nickel-catalyzed system can achieve in situ transposition of a homoallyl pinacol boronic ester to a Z-crotyl pinacol boronic ester, which then reacts with aldehydes to form syn-homoallylic alcohols with high diastereoselectivities. organic-chemistry.org
The following table provides examples of diastereoselective allylation reactions:
| Reagent/Catalyst | Substrate | Product | Diastereoselectivity (dr) |
| α-Boryl-(E)-crotylboronate / BF3•OEt2 | Chiral Aldehyde | δ-Boryl-anti-homoallylic alcohol | 12:1 to >20:1 |
| Sulfonamide/oxazoline chromium complex | Aldehyde & γ-Disubstituted allyl halide | α-Homoallylic alcohol | High |
| Nickel-catalyst system | Aldehyde & Homoallyl pinacol boronic ester | syn-Homoallylic alcohol | High |
Kinetic Resolution Techniques for Racemic Mixtures
Kinetic resolution is a method used to separate a racemic mixture of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org While this method is inherently limited to a maximum theoretical yield of 50% for a single enantiomer, it can be a highly effective strategy for obtaining optically active compounds. wikipedia.orgpnas.org
Enzymatic kinetic resolution is a widely used technique. wikipedia.orgpnas.org Lipases, for example, are commonly employed to catalyze the acylation of racemic alcohols, where one enantiomer reacts significantly faster than the other. mdpi.com This allows for the separation of the unreacted alcohol and the acylated product, both in enantioenriched forms. For instance, lipase (B570770) B from Candida antarctica (CALB) has been successfully used in the kinetic resolution of racemic chlorohydrins via esterification with vinyl acetate, yielding the R-chlorohydrin with high enantiomeric excess. mdpi.com
A specific example is the kinetic resolution of (R, S)-1-(isopropylamine)-3-phenoxy-2-propanol using Candida rugosa lipases, where optimization of the reaction conditions, including the choice of solvent and acylating agent, led to a product with high enantiomeric purity. mdpi.com
Chemoenzymatic Approaches to Enantiopure Alcohols
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. This approach is particularly valuable for the production of enantiopure alcohols.
A common chemoenzymatic strategy involves a chemical synthesis to generate a racemic or prochiral precursor, followed by an enzymatic step to introduce chirality. For example, a racemic alcohol can be synthesized chemically and then resolved using an enzymatic kinetic resolution, as described in the previous section.
Another approach is the enzymatic reduction of a prochiral ketone to produce a chiral alcohol. This can be followed by further chemical modifications. For instance, the synthesis of (S)-betaxolol, a β-blocker, was achieved from 4-(2-hydroxyethyl)phenol. mdpi.com The process involved the chemical synthesis of a racemic chlorohydrin, which was then resolved via a lipase-catalyzed esterification to give the (R)-chlorohydrin in high enantiomeric excess. mdpi.com This enantiopure intermediate was then converted to (S)-betaxolol through a subsequent chemical step. mdpi.com
A different chemoenzymatic strategy for producing 1,2-amino alcohols starts with aromatic methyl ketones. researchgate.net The process involves a chemical bromination and hydrolysis to form a hydroxyketone, which is then converted to the final enantiopure amino alcohol using a transaminase. researchgate.net
Chemical Reactivity and Synthetic Transformations
Reactions of the Allylic Alcohol Functionality
The hydroxyl group, positioned allylic to the double bond, is a key site for synthetic manipulation, enabling oxidation and various functional group interconversions.
The oxidation of secondary allylic alcohols, such as 1-cyclohexylbut-2-en-1-ol, is a common and reliable method for the synthesis of α,β-unsaturated ketones. acs.orgnih.govrsc.org This transformation preserves the carbon-carbon double bond while converting the hydroxyl group into a carbonyl group, yielding 1-cyclohexylbut-2-en-1-one. A variety of oxidizing agents can be employed, with the choice of reagent often influencing the selectivity and yield of the reaction. Common reagents include chromium-based oxidants (e.g., PCC, PDC) and manganese dioxide (MnO₂), which is particularly effective for the selective oxidation of allylic alcohols. More modern and environmentally benign methods utilize catalysts based on metals like platinum, ruthenium, or copper in the presence of a terminal oxidant such as molecular oxygen or hydrogen peroxide. rsc.orgrsc.org
While the direct oxidation of primary alcohols can lead to carboxylic acids, the oxidation of a secondary alcohol like this compound yields a ketone. rsc.orgsemanticscholar.orgnih.gov Further oxidation to a carboxylic acid would necessitate cleavage of a carbon-carbon bond, a transformation that requires harsh conditions and is not a typical outcome for this class of compounds. The primary product of oxidation remains the corresponding α,β-unsaturated ketone.
The hydroxyl group of this compound can be readily converted into other functional groups, such as halides, esters, and ethers, which serve as versatile intermediates for further synthesis.
The conversion of the hydroxyl group to a halogen atom (Cl, Br, I) furnishes an allylic halide, a highly reactive substrate for nucleophilic substitution reactions. This transformation can be achieved using standard halogenating agents. For example, thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can be used to synthesize the corresponding allylic chloride, while phosphorus tribromide (PBr₃) is effective for producing the allylic bromide. These reactions typically proceed via an Sₙ2 or Sₙ2' mechanism, which can sometimes lead to a mixture of regioisomeric products, although the specific outcome depends on the substrate and reaction conditions.
Esterification of this compound can be accomplished through reaction with carboxylic acids (Fischer esterification), or more efficiently with reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base. These allylic esters are valuable in various synthetic applications. organic-chemistry.org
Etherification, the conversion of the alcohol to an ether, can be performed under basic conditions via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the desired allylic ether.
Functional Group Interconversions of the Hydroxyl Group
Reactions Involving the Alkene Moiety
The carbon-carbon double bond in this compound is also susceptible to chemical modification, most notably through addition reactions.
The alkene functionality can be selectively reduced through catalytic hydrogenation to yield the corresponding saturated alcohol, 1-cyclohexylbutan-1-ol. This reaction is typically performed using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). rsc.org These catalysts are highly effective in reducing the double bond without affecting the alcohol functionality or the cyclohexyl ring.
Alternatively, transfer hydrogenation offers a safer and often more convenient method, avoiding the need for high-pressure hydrogen gas. rsc.org This technique uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. rsc.orgnih.govacs.org Iron-catalyzed transfer hydrogenation protocols have been shown to be effective for a diverse range of allylic alcohols, including those with alkyl substituents, successfully yielding the saturated alcohol. nih.govacs.org
Electrophilic Additions and Cycloaddition Reactions
The electron-rich double bond in this compound is susceptible to attack by electrophiles. In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. This typically proceeds through a carbocation intermediate, which is subsequently attacked by a nucleophile to yield the addition product. The regioselectivity of such additions is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. The stability of the resulting carbocation also plays a crucial role in determining the outcome of the reaction.
Cycloaddition reactions offer a powerful method for the construction of cyclic compounds. In the context of this compound, the double bond can participate as a dienophile in [4+2] cycloadditions, such as the Diels-Alder reaction, or as a component in [2+2] cycloadditions. The Diels-Alder reaction, a concerted thermal cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. The stereochemistry of the starting materials is retained in the product, making it a highly stereospecific reaction. Photochemical [2+2] cycloadditions can also occur, leading to the formation of four-membered rings. The success and stereochemical outcome of these reactions are governed by the principles of orbital symmetry.
| Reaction Type | General Reactants | Product | Key Features |
| Electrophilic Addition | Alkene, Electrophile (e.g., H-X, X₂) | Alkyl Halide, Dihaloalkane | Follows Markovnikov's rule; proceeds via a carbocation intermediate. |
| Diels-Alder [4+2] Cycloaddition | Diene, Dienophile (alkene) | Cyclohexene derivative | Concerted, stereospecific reaction; formation of a six-membered ring. |
| [2+2] Cycloaddition | Two alkene units | Cyclobutane derivative | Often photochemically induced; formation of a four-membered ring. |
Olefin Metathesis Reactions (e.g., Ring-Opening Cross-Metathesis)
Olefin metathesis is a powerful synthetic tool that allows for the redistribution of fragments of alkenes by the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes, such as those containing ruthenium or molybdenum. For a molecule like this compound, cross-metathesis with another olefin can lead to the formation of new, more complex alkenes.
A particularly relevant transformation is the Ring-Opening Cross-Metathesis (ROCM). This reaction involves the reaction of a cyclic olefin with an acyclic olefin (the cross-partner), leading to a ring-opened product that incorporates fragments of both starting materials. While this compound itself is acyclic, it can act as the cross-partner in the ROCM of a strained cyclic olefin. The efficiency and selectivity of these reactions are highly dependent on the catalyst used and the reaction conditions. For instance, in the cross-metathesis of allylic alcohols, undesired double bond isomerization can be a competing reaction, but this can often be suppressed by the addition of certain additives like phenol.
Rearrangement Reactions
The allylic alcohol functionality in this compound makes it susceptible to various rearrangement reactions, which can be synthetically useful for accessing constitutional isomers that may be difficult to prepare directly.
1,3-Transposition of Allylic Alcohols
The 1,3-transposition of an allylic alcohol involves the migration of the hydroxyl group from one end of the three-carbon allylic system to the other, with a concomitant shift of the double bond. This isomerization can be catalyzed by a variety of reagents, including transition metal complexes and acids. For instance, methyltrioxorhenium (MTO) has been shown to catalyze the 1,3-transposition of allylic alcohols, leading to the thermodynamically more stable isomer. iastate.edu In the case of aliphatic allylic alcohols, the equilibrium generally favors the formation of tertiary alcohols over secondary, and secondary over primary. iastate.edu
More recently, novel methods for achieving this transformation have been developed. One such method involves a light-driven proton-coupled electron transfer (PCET) process. nih.govnih.gov This reaction proceeds through the formation of an alkoxy radical, followed by C-C bond cleavage to generate an enone and an alkyl radical, which then recombine to form the isomerized product. nih.gov
| Catalyst/Method | General Conditions | Key Outcome |
| Methyltrioxorhenium (MTO) | Thermal | Equilibrium favors the more stable alcohol (tertiary > secondary > primary). iastate.edu |
| Photoredox Catalysis (PCET) | Blue light irradiation, Ir(III) photocatalyst | Isomerization via radical intermediates. nih.govnih.gov |
Sigmatropic Rearrangements (e.g., Claisen, Cope)
Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a pi-system. The allylic system in this compound can participate in such rearrangements, most notably the Claisen and Cope rearrangements, after suitable derivatization.
The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orguchicago.edu To undergo a Claisen rearrangement, the hydroxyl group of this compound would first need to be converted into a vinyl ether. The reaction proceeds through a concerted, cyclic transition state. wikipedia.org
The Cope rearrangement is another nih.govnih.gov-sigmatropic rearrangement, but it involves a 1,5-diene. masterorganicchemistry.comnrochemistry.comwikipedia.orgjk-sci.com To make this compound amenable to a Cope rearrangement, it would need to be incorporated into a 1,5-diene structure. A synthetically valuable variant is the Oxy-Cope rearrangement , where a 1,5-dien-3-ol rearranges to an enol, which then tautomerizes to a carbonyl compound. This tautomerization provides a thermodynamic driving force for the reaction. The anionic Oxy-Cope, where the alcohol is deprotonated prior to rearrangement, proceeds at significantly faster rates.
Derivatization for Advanced Organic Synthesis
The functional groups of this compound serve as handles for its incorporation into more complex molecular frameworks, including polycyclic systems.
Formation of Complex Polycyclic Structures
The strategic placement of reactive sites in derivatives of this compound can enable intramolecular reactions to construct intricate polycyclic scaffolds, such as bridged bicyclic systems and lactones.
For instance, the allylic alcohol can be a precursor for the synthesis of functionalized lactones. rsc.org Catalytic methods have been developed for the dehydrative lactonization of allylic alcohols, leading to the formation of γ-butyrolactones. nsf.gov These reactions can proceed via formal SN2' pathways catalyzed by gold(I) or palladium(II) complexes. nsf.gov Another approach involves a carboxylative cyclization using the CO₂ radical anion, which can be achieved through the synergy of photoredox and hydrogen atom transfer (HAT) catalysis. nih.gov
Incorporation into Macrocyclic Systems
The structural framework of this compound is well-suited for its incorporation into macrocyclic systems, which are large ring structures frequently found in natural products and pharmaceuticals. A primary strategy for achieving this is through Ring-Closing Metathesis (RCM), a powerful reaction in organic chemistry for the formation of cyclic alkenes. organic-chemistry.org
To utilize this compound in RCM, it must first be converted into a diene precursor. This can be accomplished by reacting its hydroxyl group with a compound containing a second terminal alkene. For instance, etherification or esterification with an appropriate olefin-containing chain furnishes a linear diene. This diene, when treated with a ruthenium-based catalyst, such as a Grubbs' catalyst, undergoes an intramolecular reaction where the two terminal double bonds effectively "swap" partners to form a new, larger ring and a small volatile byproduct like ethylene (B1197577). youtube.com The driving force for this reaction is often the entropically favorable release of ethylene gas. organic-chemistry.org The E/Z selectivity of the newly formed double bond within the macrocycle can be influenced by the ring strain and the specific catalyst used. organic-chemistry.org
This methodology allows for the synthesis of macrocyclic ethers and lactones of various sizes, typically ranging from 5- to 30-membered rings. organic-chemistry.org While highly effective, other cyclization strategies like ring-closing C-O/C-O metathesis of ethers with alcohols have also been explored, though allylic alcohols can sometimes lead to side reactions under these conditions. nih.gov
Table 1: Overview of Ring-Closing Metathesis (RCM) for Macrocyclization
| Parameter | Description | Typical Examples/Conditions |
| Reaction Type | Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene. |
| Precursor | Acyclic diene | Synthesized from this compound via etherification or esterification. |
| Catalysts | Ruthenium-based complexes | Grubbs' Catalysts (1st, 2nd, 3rd Gen), Hoveyda-Grubbs' Catalysts. organic-chemistry.orgyoutube.com |
| Product | Macrocyclic alkene | Can be a macrocyclic ether, lactone, or carbocycle. |
| Byproduct | Small alkene | Typically ethylene, which is removed from the reaction. organic-chemistry.org |
Synthesis of Precursors for Fine Chemicals
The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. The functional groups within this compound serve as versatile handles for its conversion into such valuable precursors.
One important transformation is the conversion of the allylic alcohol into an allylic amine. Substituted allylic amines are crucial intermediates for a range of products, including enzyme inhibitors. organic-chemistry.org This conversion can be achieved through methods like a modified Gabriel synthesis, where the alcohol is first converted to a phthalimide (B116566) derivative under Mitsunobu conditions, followed by a mild deprotection to yield the isomerically pure amine. organic-chemistry.orgsemanticscholar.org This two-step procedure avoids the low yields and isomeric impurities often associated with other methods. organic-chemistry.org
Another key reaction is allylic oxidation, which functionalizes the carbon atoms adjacent to the double bond. researchgate.net This transformation is a strategic tool in the synthesis of natural products, as it can introduce new hydroxyl or carbonyl groups, thereby increasing molecular complexity. researchgate.net Reagents based on selenium and chromium have been widely used for this purpose, allowing for the targeted synthesis of more highly functionalized molecules from the relatively simple allylic alcohol starting material. researchgate.net
Building Blocks for Complex Organic Molecules
The true utility of this compound in advanced organic synthesis lies in its role as a chiral building block for constructing complex, often biologically active, molecules. Since the hydroxyl-bearing carbon is a stereocenter, enantiomerically pure forms of this alcohol can be used to impart specific three-dimensional structures in a target molecule. Chiral allylic alcohols are highly valued intermediates in the synthesis of pharmaceuticals and natural products. organic-chemistry.org
In the total synthesis of complex natural products, allylic alcohol moieties are frequently found in key intermediates. nih.gov The hydroxyl group can act as a handle for substitution reactions, such as the Mitsunobu reaction, to introduce new functional groups with an inversion of stereochemistry. nih.gov Furthermore, the hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond. For example, in a Sharpless asymmetric epoxidation, the chirality of the allylic alcohol can control which face of the alkene is oxidized, leading to the formation of a specific stereoisomer of the resulting epoxy alcohol.
The combination of a stereocenter, a reactive double bond, and a directing hydroxyl group makes compounds like this compound powerful tools for assembling the intricate carbon skeletons of natural products like alkaloids and macrolides. nih.gov
Table 2: Key Synthetic Transformations of the Allylic Alcohol Moiety
| Transformation | Reagents/Conditions | Resulting Structure | Synthetic Utility |
| Substitution (to Amine) | 1. Phthalimide, DEAD, PPh₃ (Mitsunobu) 2. Methylamine organic-chemistry.org | Allylic Amine | Precursor for enzyme inhibitors, amino acids. organic-chemistry.org |
| Allylic Oxidation | SeO₂, CrO₃-based reagents researchgate.net | α,β-Unsaturated Ketone or Diol | Increases molecular complexity, key step in natural product synthesis. researchgate.net |
| Stereoselective Epoxidation | t-BuOOH, Ti(OiPr)₄, Chiral Tartrate | Epoxy Alcohol | Creates new stereocenters with high control, building block for polyketides. |
| Vinylation | Ruthenium-JOSIPHOS catalyst, 2-butyne (B1218202) nih.gov | Chiral Diallyl Alcohol | Asymmetric C-C bond formation. nih.gov |
Stereochemical Aspects of 1 Cyclohexylbut 2 En 1 Ol
Isomerism: Enantiomers and Diastereomers
The structure of 1-cyclohexylbut-2-en-1-ol contains two distinct elements of stereoisomerism:
A Chiral Center: The carbon atom bonded to the hydroxyl group (C1) is a stereocenter, as it is attached to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a cyclohexyl group (-C6H11), and a but-2-enyl group (-CH=CH-CH3). This allows for two different spatial arrangements, which are non-superimposable mirror images of each other, known as enantiomers. These are designated as (R) and (S) configurations.
Geometric Isomerism: The double bond between C2 and C3 is substituted, allowing for cis/trans or (Z)/(E) isomerism. The relative orientation of the substituents across the double bond creates two distinct geometric isomers.
The combination of these two stereogenic elements means that this compound can exist as a total of four possible stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric. oregonstate.edu For example, (E)-1-cyclohexylbut-2-en-1-ol and (Z)-1-cyclohexylbut-2-en-1-ol are diastereomers. Similarly, the (R,E) isomer and the (S,Z) isomer are diastereomers.
| Interactive Table of this compound Stereoisomers | | :--- | :--- | :--- | | Isomer Name | Relationship to (R,E)-isomer | Description | | (R,E)-1-cyclohexylbut-2-en-1-ol | Reference | R configuration at C1, E configuration at C2=C3 | | (S,E)-1-cyclohexylbut-2-en-1-ol | Enantiomer | S configuration at C1, E configuration at C2=C3 | | (R,Z)-1-cyclohexylbut-2-en-1-ol | Diastereomer | R configuration at C1, Z configuration at C2=C3 | | (S,Z)-1-cyclohexylbut-2-en-1-ol | Diastereomer | S configuration at C1, Z configuration at C2=C3 |
Stereochemical Assignment Methodologies (e.g., CIP Rules)
The absolute configuration of each stereoisomer is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comyoutube.com
Assigning R/S Configuration at the Chiral Center (C1):
Prioritize Substituents: The four groups attached to the chiral carbon (C1) are ranked based on the atomic number of the atom directly bonded to it. libretexts.org
Priority 1: -OH (Oxygen, atomic number 8)
Priority 2: -CH=CH-CH3 (Carbon, bonded to another carbon)
Priority 3: -C6H11 (Cyclohexyl group; Carbon, bonded to another carbon)
Priority 4: -H (Hydrogen, atomic number 1) A tie exists between the butenyl and cyclohexyl groups. To break the tie, we move to the next atoms along the chain. The butenyl carbon is double-bonded to another carbon (treated as being bonded to two carbons), while the cyclohexyl carbon is single-bonded to two carbons and a hydrogen. The double bond gives the butenyl group higher priority. vanderbilt.edu
Orient the Molecule: The molecule is oriented so that the lowest-priority group (Priority 4, -H) points away from the viewer. masterorganicchemistry.com
Determine Configuration: The direction from Priority 1 to 2 to 3 is traced. If the direction is clockwise, the configuration is assigned 'R' (Rectus). If it is counter-clockwise, the configuration is 'S' (Sinister). libretexts.org
Assigning E/Z Configuration at the Alkene Moiety (C2=C3):
Prioritize Substituents on Each Carbon: The CIP rules are applied to the substituents on each carbon of the double bond (C2 and C3) separately.
On C2: The C1-alcohol group has higher priority than the hydrogen atom.
On C3: The methyl group (-CH3) has higher priority than the hydrogen atom.
Determine Configuration:
If the two higher-priority groups are on the same side of the double bond, the configuration is 'Z' (Zusammen, together).
If the two higher-priority groups are on opposite sides of the double bond, the configuration is 'E' (Entgegen, opposite). wikipedia.org
Diastereoselective Control in Synthesis
Synthesizing a specific diastereomer of this compound requires precise control over the formation of both the chiral center and the alkene geometry.
The diastereoselectivity of the chiral center at C1 is often established during a nucleophilic addition to a carbonyl precursor, such as the addition of a crotyl nucleophile to cyclohexanecarboxaldehyde. The stereochemical outcome is governed by steric and electronic interactions in the transition state, which can be predicted by established models. chemistnotes.com
Felkin-Anh Model: In the absence of chelating groups, the Felkin-Anh model is used to predict the stereochemical outcome. wikipedia.org The largest substituent on the alpha-carbon (the cyclohexyl ring) orients itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. chemistnotes.comlibretexts.org This model generally predicts the formation of one major diastereomer.
Cram-Chelate Model: If the precursor contains a chelating group (e.g., an α-alkoxy group) and a Lewis acidic metal is used (e.g., in an organomagnesium or organozinc reagent), the Cram-chelate model applies. nih.gov The Lewis acid coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid five- or six-membered ring. This conformation locks the substrate, and the nucleophile attacks from the less hindered face of this rigid structure, often leading to a product with opposite stereochemistry to that predicted by the Felkin-Anh model. libretexts.orgnih.gov The choice of protecting group for a hydroxyl substituent can therefore dictate the diastereomeric outcome. nih.gov
The geometry of the double bond is typically controlled through the choice of olefination reaction used to construct the butenyl side chain. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for this transformation. organic-chemistry.org
(E)-Alkene Synthesis: The standard Horner-Wadsworth-Emmons reaction, which uses phosphonate (B1237965) carbanions stabilized with electron-withdrawing groups, strongly favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com This selectivity arises from steric factors in the transition state that disfavor the formation of the cis-oxaphosphetane intermediate which leads to the (Z)-alkene. organic-chemistry.org
(Z)-Alkene Synthesis: To achieve high (Z)-selectivity, modifications to the HWE reaction are necessary. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and strong, non-chelating bases (e.g., potassium bis(trimethylsilyl)amide, KHMDS) with a crown ether in a polar aprotic solvent like THF at low temperatures. tandfonline.com These conditions accelerate the kinetic elimination from the cis-oxaphosphetane intermediate, leading predominantly to the (Z)-alkene. tandfonline.com
| Interactive Table of HWE Reaction Conditions for Alkene Selectivity | | :--- | :--- | :--- | :--- | | Desired Isomer | Reaction Type | Key Reagents | Typical Selectivity | | (E)-alkene | Standard HWE | Triethyl phosphonoacetate, NaH | >95% E | | (Z)-alkene | Still-Gennari HWE | Bis(trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6 (B118740) | >95% Z |
Enantioselective Synthesis and Enantiomeric Excess Determination
Creating an excess of one enantiomer ((R) or (S)) requires an asymmetric synthesis strategy. A common approach is the enantioselective reduction of the corresponding prochiral ketone, 1-cyclohexylbut-2-en-1-one. acs.org This can be achieved using chiral reducing agents or, more commonly, a simple reducing agent like potassium borohydride (B1222165) in the presence of a chiral catalyst. acs.org For instance, chiral N,N'-dioxide–scandium(III) complexes have been shown to catalyze the 1,2-reduction of enones to chiral allylic alcohols with high yields and excellent enantioselectivities. acs.org Organocatalytic transfer hydrogenation represents another modern approach to the asymmetric reduction of unsaturated ketones. princeton.edursc.org
Once a chiral product is synthesized, its optical purity must be determined. Enantiomeric excess (ee) is a measure of this purity and is defined as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Common methods for determining ee include:
Chiral High-Performance Liquid Chromatography (HPLC): The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with this phase, causing them to elute at different times, and the relative area of the peaks corresponds to their ratio. acs.org
NMR Spectroscopy with Chiral Derivatizing Agents: The alcohol is reacted with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. acs.orgtcichemicals.com In the ¹H or ¹⁹F NMR spectrum, the signals for the two diastereomers are chemically shifted to different frequencies, and the integration of these signals allows for the calculation of the diastereomeric ratio, which directly reflects the original enantiomeric ratio. acs.org
Resolution Techniques for Chiral Alcohols
If an enantioselective synthesis is not employed, a racemic mixture (a 50:50 mixture of R and S enantiomers) is often produced. This mixture can be separated into its constituent enantiomers through a process called chiral resolution.
Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. clockss.org Enzymatic kinetic resolution is a particularly effective method for allylic alcohols. pnas.org A lipase (B570770), such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. acs.orgnih.gov This results in a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol, which can then be separated. A major drawback is that the maximum theoretical yield for the desired enantiomer is 50%. pnas.org
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of standard kinetic resolution, DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.gov A metal catalyst (e.g., a ruthenium complex) is added to continuously convert the undesired, unreacted alcohol enantiomer back into the racemate. acs.orgacs.org This allows the enzyme to eventually convert the entire starting material into a single, highly enantiopure acylated product, with theoretical yields approaching 100%. nih.gov
Chemical Resolution via Diastereomers: The racemic alcohol can be reacted with an enantiopure chiral acid to form a mixture of diastereomeric esters. researchgate.netrsc.org Since diastereomers have different physical properties, they can often be separated by conventional techniques like fractional crystallization or column chromatography. tcichemicals.com After separation, the chiral auxiliary is cleaved to yield the resolved, enantiopure alcohols. researchgate.net
Mechanistic Investigations of Reactions Involving 1 Cyclohexylbut 2 En 1 Ol
Reaction Pathways in Allylic Alcohol Synthesis
The synthesis of allylic alcohols, including 1-cyclohexylbut-2-en-1-ol, can proceed through various reaction pathways. The mechanism is heavily influenced by the choice of catalysts, reagents, and reaction conditions. Understanding these pathways is crucial for controlling the stereochemistry and regioselectivity of the final product.
In the asymmetric synthesis of allylic alcohols, the stereochemical outcome is determined in the enantiodiscriminating transition state. Chiral ligands coordinated to a metal catalyst create a chiral environment that favors the formation of one enantiomer over the other. For instance, in transition metal-catalyzed allylic alkylations, the catalytic cycle involves the formation of a π-allyl metal complex. acs.org The nucleophilic attack on this intermediate is often the step where enantioselectivity is established. acs.org
The geometry of the transition state plays a pivotal role. Six-membered, chair-like transition states are commonly proposed for the addition of allylic organometallic reagents to aldehydes. acs.org Factors such as the structure of the aldehyde, the configuration of the allylic nucleophile, and the nature of the Lewis acid catalyst fundamentally influence the approach of the nucleophile and the resulting diastereoselectivity. acs.org For example, in reactions involving (E)-2-butenylstannanes, a much higher syn selectivity is observed compared to (Z)-isomers, which can be explained by analyzing the different possible open transition state structures. acs.org In palladium-catalyzed reactions, the ligands can influence whether the nucleophile attacks the π-allyl complex from the face opposite to the metal (exo) or the same face (endo), leading to different stereoisomers.
Allylation reactions can proceed through either polar (ionic) or radical mechanisms, and the operative pathway dictates the reaction's scope and outcome.
Polar Mechanisms typically involve nucleophilic attack on an electrophilic allyl group. In many transition-metal-catalyzed reactions, an allylic alcohol is activated to form a π-allyl-metal intermediate, which is electrophilic and reacts with a nucleophile. rsc.org This process involves the heterolytic cleavage of the carbon-leaving group bond. Catalytic systems using metals like palladium, nickel, or iridium facilitate these transformations. rsc.orgnih.gov For example, a Pd(0) species can react with an allylic alcohol derivative to generate a π-allylpalladium intermediate, which then undergoes nucleophilic substitution. rsc.org The use of a chiral Lewis acid can activate an aldehyde, making it susceptible to nucleophilic attack by an allylsilane or allylstannane reagent. acs.org
Radical Mechanisms involve intermediates with unpaired electrons. Radical allylic substitution is favored under conditions of low halogen concentration, often achieved using reagents like N-bromosuccinimide (NBS). libretexts.org The reaction is initiated by the homolytic cleavage of a halogen molecule, and the propagation steps involve the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. libretexts.org This radical then reacts with a halogen molecule to form the product and regenerate the halogen radical, continuing the chain reaction. libretexts.org In contrast, high concentrations of halogens tend to favor polar addition reactions across the double bond. libretexts.org The concept of "radical-polar crossover" reactions combines these two pathways, where a radical intermediate is converted to an ionic one (or vice versa) through single-electron transfer events, enabling complex transformations. thieme-connect.de
| Mechanism Type | Key Characteristics | Typical Conditions | Intermediates |
| Polar | Involves ionic species; nucleophilic attack on an electrophile. | Transition metal catalysts (Pd, Ni, Ir); Lewis acids. | π-allyl metal complexes, carbocations. |
| Radical | Involves species with unpaired electrons. | Low concentration of halogens (e.g., using NBS); radical initiators (light, heat). | Resonance-stabilized allylic radicals. |
| Radical-Polar Crossover | Sequential radical and polar reaction steps connected by redox events. thieme-connect.de | Dual catalytic systems (e.g., photoredox and transition metal). | Radical ions, organometallic species. thieme-connect.de |
Mechanistic Probes for Derivatization Reactions
To elucidate the precise mechanisms of reactions that derivatize this compound, chemists employ several investigative techniques. These probes provide direct evidence for proposed intermediates and transition states.
Isotopic labeling is a powerful technique for tracking the movement of atoms throughout a chemical reaction. wikipedia.orgmusechem.com By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium ²H, or carbon ¹²C with ¹³C), one can follow the fate of that atom by analyzing the product structure using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org
For reactions involving this compound, deuterium labeling can be used to:
Distinguish between reaction pathways: For example, in an allylic rearrangement, the position of a deuterium label in the product can confirm whether an S({N})2' mechanism (where the nucleophile attacks the double bond) or a standard S({N})2 mechanism occurred.
Identify bond-breaking steps: A kinetic isotope effect (KIE), where the reaction rate changes upon isotopic substitution, can indicate that the bond to the labeled atom is broken in the rate-determining step of the reaction.
Probe rearrangements: In palladium-catalyzed reactions, the scrambling of isotopic labels within the allyl fragment can provide evidence for dynamic processes like η³-η¹-η³ isomerization of π-allyl intermediates. acs.org
This method provides unambiguous evidence about connectivity changes during a transformation, making it a cornerstone of mechanistic investigation in organic chemistry. researchgate.net
Kinetic studies involve measuring the rate of a reaction under various conditions to understand how the rate depends on the concentration of each reactant, catalyst, and any inhibitors. This information is used to formulate a rate law, which provides critical insight into the composition of the transition state of the rate-determining step.
For a hypothetical derivatization of this compound, a kinetic study would typically involve:
Monitoring Reaction Progress: The concentration of the starting material or product is measured over time using techniques like chromatography (GC, HPLC) or spectroscopy (UV-Vis, NMR).
Determining Reaction Order: The experiment is repeated while systematically varying the initial concentration of one component at a time (e.g., the allylic alcohol, the nucleophile, the catalyst).
Formulating the Rate Law: The relationship between concentration and rate gives the order of the reaction with respect to each component. For example, if doubling the catalyst concentration doubles the reaction rate, the reaction is first-order in the catalyst.
This analysis helps to validate or disprove a proposed mechanism. For instance, in palladium-catalyzed amination of allylic alcohols, mechanistic studies have shown that the dissociation of the C-O bond is often the rate-determining step. mdpi.com Kinetic data can also reveal phenomena such as catalyst activation periods, product inhibition, or catalyst deactivation. mdpi.com
Intermediates in Catalytic Cycles (e.g., Iminium Ions, Organometallic Complexes)
Many complex organic transformations proceed via catalytic cycles involving reactive intermediates that are regenerated in each turn of the cycle.
Iminium Ions: In organocatalysis, iminium ions are key electrophilic intermediates. They are typically formed by the condensation of an α,β-unsaturated aldehyde or ketone with a secondary amine catalyst, such as proline. acs.org While this compound is an alcohol, reactions involving its oxidation to the corresponding enone could then enter into iminium ion catalysis. More directly, reactions that form amines from aldehydes can proceed through iminium ion intermediates generated in situ. nih.gov A chiral catalyst can ensure that the subsequent nucleophilic attack on the iminium ion occurs enantioselectively. nih.gov The activation involves lowering the LUMO of the substrate, making it more susceptible to attack by a nucleophile. acs.org
Organometallic Complexes: In transition-metal-catalyzed reactions of allylic alcohols, organometallic complexes are the most common and crucial intermediates. rsc.org A prime example is the π-allylpalladium complex . This intermediate is typically formed through the oxidative addition of a Pd(0) catalyst to an allylic substrate (like an ester or carbonate derived from this compound) or through the direct activation of the alcohol. rsc.orgmdpi.com
The key features of these intermediates are:
Formation: A metal center coordinates to the double bond of the allyl group, and the leaving group is expelled, resulting in a delocalized three-carbon allyl system bonded to the metal (η³-coordination).
Reactivity: The π-allyl group is electrophilic and can be attacked by a wide range of nucleophiles.
Stereocontrol: The stereochemistry of the product is influenced by the geometry of the π-allyl complex (syn vs. anti substituents) and the trajectory of the nucleophile's attack, which is controlled by the chiral ligands on the metal. acs.org
Other metals like nickel, iridium, rhodium, and copper also form analogous organometallic intermediates that are central to their catalytic cycles in allylic substitution reactions. rsc.orgnih.gov
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1-cyclohexylbut-2-en-1-ol. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on proton and carbon environments, their connectivity, and spatial relationships.
While a publicly available, detailed ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound is not readily found in the searched literature, a general interpretation based on its structure can be predicted. The spectrum would exhibit distinct signals for the protons of the cyclohexyl ring, the vinyl protons of the butenyl chain, the methyl group, the hydroxyl proton, and the proton on the carbon bearing the hydroxyl group (the carbinol proton). The vinyl protons would appear as multiplets in the olefinic region (typically δ 5.0-6.5 ppm), with their coupling constants providing information about the geometry of the double bond (cis or trans). The carbinol proton would likely appear as a multiplet, its chemical shift influenced by the neighboring vinyl and cyclohexyl groups. The protons of the cyclohexyl ring would resonate in the upfield region (typically δ 1.0-2.0 ppm), showing complex splitting patterns due to their various axial and equatorial environments. The methyl group protons would appear as a doublet, coupled to the adjacent vinyl proton. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| -OH | Variable (broad s) | s | N/A |
| =CH-CH(OH)- | 5.0 - 6.0 | m | J-coupling with adjacent protons |
| =CH-CH₃ | 5.0 - 6.0 | m | J-coupling with adjacent protons |
| -CH(OH)- | 3.5 - 4.5 | m | J-coupling with adjacent protons |
| Cyclohexyl-H | 1.0 - 2.0 | m | Complex |
Note: This is a predicted table based on general chemical shift values. Actual experimental data is required for precise assignments.
The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, ten unique carbon signals are expected. Publicly available databases indicate the existence of ¹³C NMR data for this compound, but a detailed list of chemical shifts is not provided in the search results. nih.gov Based on its structure, the carbon attached to the hydroxyl group (carbinol carbon) would resonate in the range of δ 70-80 ppm. The two sp² hybridized carbons of the double bond would appear in the downfield region, typically between δ 120-140 ppm. The carbons of the cyclohexyl ring would be found in the upfield region (δ 25-45 ppm), and the methyl carbon would be the most shielded, appearing at approximately δ 15-20 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -C(OH)- | 70 - 80 |
| =C- | 120 - 140 |
| =C- | 120 - 140 |
| Cyclohexyl-C | 25 - 45 |
Note: This is a predicted table based on general chemical shift values. Actual experimental data is required for precise assignments.
Detailed structural and stereochemical information can be obtained from various 2D NMR experiments.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the vinyl protons, between the carbinol proton and the adjacent vinyl and cyclohexyl protons, and within the complex spin systems of the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the cyclohexyl ring and the stereochemistry at the chiral center.
Specific experimental 2D NMR data for this compound were not found in the performed searches.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₀H₁₈O, corresponding to a molecular weight of 154.25 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Electron ionization mass spectrometry (EI-MS) would lead to fragmentation of the molecular ion. While a detailed fragmentation analysis from the literature is not available, predictable fragmentation pathways for this alcohol would include:
Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a peak at m/z 136.
Alpha-cleavage: Cleavage of the bond between the carbinol carbon and the cyclohexyl ring, resulting in a resonance-stabilized cation.
Cleavage of the cyclohexyl ring: Leading to a series of fragment ions separated by 14 mass units (CH₂).
The NIST WebBook provides access to the mass spectrum of this compound, which would allow for a detailed analysis of its fragmentation pattern. nist.gov
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion |
| 136 | [C₁₀H₁₆]⁺ | Loss of H₂O |
| 97 | [C₇H₉O]⁺ | Cleavage of cyclohexyl-CH(OH) bond |
| 83 | [C₆H₁₁]⁺ | Loss of butenol (B1619263) side chain |
Note: This is a predicted table based on common fragmentation patterns of similar compounds. Analysis of the actual mass spectrum is required for accurate assignments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is available on the NIST WebBook. nist.gov Key characteristic absorption bands would include:
O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
C-H stretch (sp³): Absorptions just below 3000 cm⁻¹ due to the C-H bonds of the cyclohexyl and methyl groups.
C-H stretch (sp²): Absorptions just above 3000 cm⁻¹ due to the C-H bonds of the alkene.
C=C stretch: A medium intensity band around 1650-1680 cm⁻¹ for the carbon-carbon double bond.
C-O stretch: A strong band in the region of 1000-1200 cm⁻¹ corresponding to the stretching vibration of the carbon-oxygen single bond of the alcohol.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (sp²) | > 3000 | Medium |
| C-H (sp³) | < 3000 | Strong |
| C=C (alkene) | 1650 - 1680 | Medium |
Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C1). Therefore, it can exist as a pair of enantiomers. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the primary method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the e.e. can be calculated.
Specific methods for the chiral separation of this compound enantiomers, including the type of chiral column, mobile phase composition, and retention times, were not found in the searched literature. However, common chiral stationary phases for the separation of alcohols include those based on cyclodextrins or polysaccharide derivatives. The development of a successful separation method would involve screening various chiral columns and optimizing the mobile phase to achieve baseline separation of the enantiomers.
Theoretical and Computational Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. For 1-cyclohexylbut-2-en-1-ol, these calculations can predict its three-dimensional structure, conformational preferences, and electronic characteristics.
Geometry Optimization and Conformational Analysis
The presence of a flexible cyclohexyl ring and a rotatable butenol (B1619263) side chain in this compound gives rise to multiple possible conformations. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. By performing these calculations, the most stable conformations of the molecule can be identified.
A conformational analysis would typically involve rotating the key dihedral angles, such as the one connecting the cyclohexyl ring to the carbinol carbon and the angles within the butenyl chain, to map out the potential energy landscape. This analysis reveals the relative energies of different conformers, such as the chair and boat conformations of the cyclohexyl ring, and the orientation of the hydroxyl group.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Chair, Equatorial) | 178.5° | 0.00 | 75.3 |
| B (Chair, Axial) | 65.2° | 1.25 | 15.1 |
Note: This data is illustrative and represents typical expected outcomes from a computational study.
Electronic Structure and Reactivity Predictions
Once the optimized geometry is obtained, the electronic structure can be analyzed to predict the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests that the molecule is more readily excitable and thus more reactive.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the hydroxyl group and the carbon-carbon double bond are expected to be nucleophilic centers, while the hydrogen of the hydroxyl group would be an electrophilic site.
Table 2: Predicted Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
Note: This data is illustrative and represents typical expected outcomes from a computational study.
Transition State Modeling and Reaction Energy Profiling
Computational chemistry allows for the investigation of reaction mechanisms by locating and characterizing transition states. acs.org For reactions involving this compound, such as oxidation of the alcohol or electrophilic addition to the double bond, transition state modeling can provide valuable mechanistic insights.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the flexibility of the molecule and its interactions with the surrounding medium.
These simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles, providing a detailed picture of the conformational landscape accessible to the molecule at a given temperature. This is particularly useful for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or to interact with other molecules.
Docking Studies to Explore Potential Molecular Interactions (e.g., in enzyme-catalyzed model reactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies can be employed to investigate how this compound might interact with the active site of an enzyme. For instance, its potential as a substrate or inhibitor for an alcohol dehydrogenase or a cytochrome P450 enzyme could be explored.
In a typical docking study, the three-dimensional structure of the target enzyme is obtained from a protein database. The this compound molecule is then computationally "docked" into the enzyme's active site in various possible orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-ligand complex.
Table 3: Hypothetical Docking Results of this compound with a Model Alcohol Dehydrogenase
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| 1 | -7.2 | SER48, PHE294, HIS51 | OH...SER48 |
| 2 | -6.8 | VAL295, ILE269 | None |
Note: This data is illustrative and represents typical expected outcomes from a computational study.
Applications in Advanced Organic Synthesis
As a Versatile Synthon for Complex Molecular Architectures
1-Cyclohexylbut-2-en-1-ol serves as a versatile starting material for the synthesis of complex molecules, particularly those containing functionalized cyclohexane rings. The stereochemistry of reactions involving this homoallylic alcohol can be influenced by the bulky cyclohexyl group, potentially leading to high diastereoselectivity.
One key transformation is the stereoretentive nucleophilic substitution of homoallylic tertiary alcohols, which proceeds via a nonclassical cyclopropyl carbinyl carbocation intermediate. This allows for the creation of highly congested tertiary centers with preserved stereocontrol, a significant challenge in organic synthesis nih.gov. While this has been demonstrated on tertiary homoallylic alcohols, the principle could be extended to reactions of this compound derivatives.
Furthermore, organocatalytic one-pot procedures involving Michael additions can lead to the formation of highly substituted cyclohexanes with multiple contiguous stereocenters nih.gov. The butenyl side chain of this compound offers a handle for such transformations, enabling the construction of complex carbocyclic frameworks.
Table 1: Potential Stereoselective Reactions Utilizing this compound
| Reaction Type | Potential Outcome | Key Features |
| Epoxidation | Formation of cis- or trans-epoxy alcohols | The stereochemical outcome is influenced by the directing effect of the hydroxyl group and steric hindrance from the cyclohexyl group. |
| Nucleophilic Substitution | Formation of highly congested tertiary centers | Can proceed with retention of stereochemistry via nonclassical carbocation intermediates. nih.govnih.gov |
| Michael Addition | Synthesis of functionalized cyclohexanes | Can create multiple stereocenters with high diastereoselectivity. nih.gov |
Precursor for the Synthesis of High-Value Fine Chemicals
The structural motif of this compound is found in various fine chemicals, including fragrances and pharmaceuticals. The combination of the cyclohexyl ring and the butenyl chain contributes to the lipophilicity and specific olfactory properties of certain molecules.
Esters derived from cyclohexyl-substituted alcohols, such as 3-cyclohexyl-1-propanol and 3-cyclohexyl-1-butanol, are known to possess interesting fragrant properties. perfumerflavorist.com By analogy, esterification of this compound could lead to novel fragrance compounds with unique scent profiles. The double bond in the butenyl chain offers a site for further chemical modification, allowing for the synthesis of a library of potential fragrance molecules.
In the realm of pharmaceuticals, the cyclohexane moiety is a common feature in many bioactive compounds. The functional groups present in this compound allow for its elaboration into more complex structures that could serve as intermediates in the synthesis of pharmaceutically active ingredients. For instance, the allylic alcohol can be a precursor for the synthesis of substituted cyclohexanones, which are core structures in many natural products and drugs. beilstein-journals.org
Building Block in Material Science and Polymer Chemistry
Cyclohexyl-containing monomers are utilized in polymer synthesis to impart specific properties to the resulting materials, such as improved thermal stability and mechanical strength. For example, cyclohexyl acrylates and methacrylates are used to produce polymers with higher hardness compared to their linear alkyl counterparts. google.com
This compound, with its reactive hydroxyl group and polymerizable double bond, can potentially be used as a monomer or a precursor to monomers for various polymerization reactions. The hydroxyl group can be esterified with acrylic acid or methacrylic acid to produce the corresponding acrylate or methacrylate monomer. These monomers could then be polymerized to yield polymers with pendant cyclohexyl groups.
The incorporation of the bulky cyclohexyl group into a polymer backbone can influence its physical properties, such as glass transition temperature and solubility. The development of novel degradable and chemically recyclable polymers is an active area of research, and monomers derived from this compound could be explored for this purpose. rsc.org
Table 2: Potential Polymer-Related Applications of this compound
| Application | Description | Potential Advantage |
| Monomer Synthesis | Conversion to cyclohexyl-containing acrylate or methacrylate monomers. | The resulting polymers may exhibit enhanced thermal and mechanical properties. google.com |
| Specialty Polymers | Incorporation into copolymers to tailor material properties. | The bulky cyclohexyl group can modify polymer morphology and performance. |
| Degradable Polymers | Design of monomers that can be incorporated into chemically recyclable polymer chains. | Contributes to the development of sustainable materials. rsc.org |
Role in the Development of Synthetic Methodologies
This compound and structurally related allylic alcohols are valuable substrates for the development and optimization of new synthetic methodologies. The interplay of the different functional groups allows for the exploration of various reaction pathways.
The Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, utilizes allylic alcohols to produce γ,δ-unsaturated esters. wikipedia.orgsynarchive.comlibretexts.org this compound is a suitable substrate for this reaction, which could be used to synthesize complex esters with a high degree of stereocontrol. nih.gov This rearrangement has been successfully employed in the total synthesis of natural products. nih.gov
Ring-closing metathesis (RCM) is another important synthetic tool where dienes are cyclized to form cyclic olefins. organic-chemistry.org Derivatives of this compound, appropriately functionalized to contain a second double bond, could be used as precursors for the synthesis of novel cyclohexyl-fused or spirocyclic compounds via RCM. drughunter.comnih.gov The efficiency of RCM can be influenced by the substitution pattern of the diene, making this substrate a good candidate for studying the scope and limitations of this methodology. nih.gov
Furthermore, the oxidation of substituted homoallylic alcohols can lead to various products, including carbonyl compounds and epoxides, depending on the oxidizing agent used. nih.gov Studying the oxidation of this compound can provide insights into the selectivity of different oxidation systems and lead to the development of new synthetic protocols.
Future Research Directions
Exploration of Novel, Sustainable Synthetic Pathways
The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern chemistry. Future research will prioritize the discovery of novel pathways for synthesizing 1-cyclohexylbut-2-en-1-ol that align with the principles of green chemistry.
Key areas of exploration include:
Use of Renewable Feedstocks: A significant shift away from fossil fuel-derived starting materials is anticipated. Research into converting biomass-derived platform molecules, such as glycerol (B35011), into valuable intermediates like allylic alcohols is a promising sustainable approach. ki.simdpi.com For instance, processes are being developed for the catalytic conversion of glycerol to allyl alcohol in a single step. ki.si
Atom-Economical Reactions: Methodologies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. Nickel-catalyzed direct coupling of alkynes and methanol (B129727) represents a highly atom- and redox-economic strategy for accessing allylic alcohols. rsc.orgresearchgate.net This avoids the need for pre-functionalized substrates and reduces waste.
Earth-Abundant Metal Catalysis: There is a growing emphasis on replacing catalysts based on precious and rare metals (like palladium and rhodium) with those derived from earth-abundant, less toxic, and more cost-effective metals such as iron, cobalt, nickel, and copper. mdpi.comiith.ac.inacs.orgunc.edu Discovering the unique reaction pathways enabled by these first-row transition metals is a primary challenge and opportunity. acs.orgunc.edu
Greener Reaction Media: Future syntheses will aim to eliminate the use of hazardous organic solvents, exploring alternatives like water, supercritical fluids, or solvent-free conditions. mdpi.com
Development of Highly Enantioselective and Diastereoselective Catalytic Systems
Given that this compound is a chiral molecule, the ability to selectively synthesize a single stereoisomer is of paramount importance, particularly for applications in pharmaceuticals and materials science. Future research will focus intensely on creating more advanced catalytic systems capable of exerting precise control over stereochemistry.
The development of such systems will likely involve:
Novel Chiral Ligand Design: The performance of a metal catalyst in asymmetric synthesis is critically dependent on the chiral ligand bound to it. Ongoing research aims to design and synthesize new classes of ligands, such as novel phosphoramidites or N-heterocyclic carbenes (NHCs), that can induce higher levels of enantioselectivity and diastereoselectivity in allylic substitution and alkylation reactions. nih.govnih.govinknowvation.com
Multimetallic and Cooperative Catalysis: Systems that employ more than one type of catalyst to work in concert can unlock new reactivity and selectivity. For example, the combination of a palladium catalyst with a chiral Brønsted acid or a boron-based co-catalyst has shown promise in achieving high enantioselectivity in allylic substitutions. nih.gov
Organocatalysis: The use of small, metal-free organic molecules as catalysts offers a sustainable alternative to transition-metal catalysis. pharmasalmanac.com Research into developing new chiral organocatalysts, such as those based on cinchona alkaloids, for the stereoselective synthesis of complex chiral molecules will continue to expand. researchgate.net
Below is a table summarizing representative catalytic systems used for the asymmetric synthesis of allylic alcohols, indicating the types of metals, ligands, and selectivities that future research on this compound could build upon.
| Catalyst System | Metal | Typical Ligand Class | Reaction Type | Achieved Selectivity (ee/dr) |
| Iridium-Phosphoramidite | Iridium | Phosphoramidite | Allylic Substitution | >95% ee, ~20:1 regioselectivity |
| Palladium-Phosphine | Palladium | Phosphine (e.g., Trost ligand) | Allylic Alkylation | Up to 97% ee |
| Rhodium-Diene | Rhodium | Chiral Diene | Allylic C-H Functionalization | High regio- and enantioselectivity |
| Copper-NHC | Copper | N-Heterocyclic Carbene | Allylic Alkylation | High enantioselectivity |
| Organocatalyst | Metal-Free | Cinchona Alkaloid | Cyclopropanation | Up to 93% ee, >95:5 dr |
Advanced Computational Studies to Predict Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical outcomes, thereby accelerating the process of discovery. Future research on this compound will increasingly leverage advanced computational models.
Key applications of computational studies will include:
Mechanism Elucidation: Techniques like Density Functional Theory (DFT) will be used to map out the potential energy surfaces of reactions, identify transition states, and provide detailed insights into the reaction mechanisms of catalytic cycles. acs.org This understanding is crucial for rationally designing more efficient catalysts.
Predictive Modeling for Selectivity: By modeling the interactions between the substrate, catalyst, and reagents, computational methods can predict the stereochemical outcome (enantio- and diastereoselectivity) of a reaction. mit.edu Machine learning algorithms combined with quantum mechanical descriptors are emerging as powerful tools for accurately predicting regioselectivity from simple molecular structures, often in milliseconds. nih.gov
In Silico Catalyst Screening: Computational screening can rapidly evaluate large libraries of potential catalysts and ligands, identifying the most promising candidates for experimental validation. mit.edu This approach significantly reduces the time and resources required for catalyst development compared to traditional trial-and-error methods. mit.edu
Integration into Flow Chemistry and Automation for Scalable Synthesis
For this compound to be utilized in industrial applications, its synthesis must be scalable, safe, and efficient. Continuous flow chemistry, coupled with automation, offers a transformative approach to chemical manufacturing that addresses the limitations of traditional batch processing. researchgate.netazolifesciences.com
Future research in this area will focus on:
Developing Continuous Flow Processes: Adapting known synthetic routes or developing new ones specifically for microreactors or other continuous flow systems. pharmasalmanac.com Flow chemistry offers superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved safety (especially for hazardous reactions), and better product consistency. azolifesciences.comacs.org
Automated Reaction Optimization: Integrating automated platforms with flow reactors allows for high-throughput experimentation and rapid optimization of reaction conditions. mit.edunih.gov Machine learning algorithms can be used for "black-box" optimization, where the system autonomously explores reaction parameters to find the optimal conditions for yield or selectivity without prior knowledge of the reaction mechanism. researchgate.net
The table below contrasts traditional batch synthesis with automated flow synthesis, highlighting the advantages that future research will aim to exploit for the production of this compound.
| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |
| Scale | Difficult to scale; requires re-optimization | Easily scalable via "numbering-up" or "scaling-out" |
| Safety | Poor heat transfer can lead to thermal runaways | Excellent heat and mass transfer; smaller reaction volumes enhance safety |
| Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Efficiency | Requires isolation/purification at each step | Enables telescoped multi-step reactions; reduces waste and time |
| Reproducibility | Can vary between batches | Highly reproducible due to precise control |
| Optimization | Manual, slow, and resource-intensive | Amenable to high-throughput screening and algorithmic self-optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
